(R,R)-Palonosetron Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,R)-Palonosetron Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H25ClN2O and its molecular weight is 332.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R,R)-Palonosetron Hydrochloride is a second-generation 5-HT3 receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This article explores its biological activity, efficacy, and safety based on diverse research findings and clinical studies.

Palonosetron exhibits a unique mechanism of action compared to older 5-HT3 antagonists. It has a significantly higher binding affinity for the 5-HT3 receptor, estimated to be at least 30 times greater than that of ondansetron, and a prolonged half-life of approximately 40 hours . This allows for sustained receptor blockade, which is crucial in managing both acute and delayed CINV. Furthermore, palonosetron demonstrates allosteric interactions with the 5-HT3 receptor, leading to receptor internalization and prolonged inhibition of serotonin signaling .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Numerous clinical trials have established the efficacy of this compound in preventing CINV. A meta-analysis indicated that palonosetron significantly enhances control over both emesis and nausea during acute (0-24 hours) and delayed phases (24-120 hours) after chemotherapy .

Key Findings from Clinical Studies:

In one study, a single intravenous dose of palonosetron was shown to be superior to ondansetron specifically for delayed CINV, highlighting its effectiveness in patients receiving highly emetogenic chemotherapy regimens .

Postoperative Nausea and Vomiting (PONV)

Palonosetron has also been evaluated for its efficacy in preventing PONV. A randomized double-blind trial demonstrated that it significantly reduced the incidence of PONV when administered prior to surgery:

- Complete Response Rate : In patients receiving palonosetron at a dose of 0.075 mg, a CRR of 44% was observed compared to 19% in the placebo group (P=0.004) .

Safety Profile

The safety profile of palonosetron is favorable, with no significant differences in adverse events compared to other treatments like granisetron. The most common side effects reported include headache and constipation, which are generally mild and manageable . Importantly, palonosetron does not carry warnings regarding cardiac safety, making it a preferred choice among clinicians for managing emesis-related conditions .

Case Studies

-

Case Study on CINV Management :

- A patient undergoing multiple cycles of chemotherapy for breast cancer was administered palonosetron prior to treatment. The patient reported no episodes of vomiting during the acute phase and only mild nausea during the delayed phase, which was effectively managed with additional antiemetics.

-

Case Study on PONV :

- In a cohort of patients undergoing laparoscopic surgery, those receiving palonosetron showed a significant reduction in PONV compared to those receiving placebo, reinforcing its role as an effective prophylactic agent.

科学的研究の応用

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron is extensively studied for its effectiveness in managing CINV, particularly in patients undergoing highly emetogenic chemotherapy (HEC). A pooled analysis of phase III clinical trials demonstrated that palonosetron significantly improves complete response rates during both the acute (0-24 hours) and delayed (24-120 hours) phases after chemotherapy compared to older 5-HT3 receptor antagonists .

Efficacy Data:

- Complete Response (CR) : Patients receiving palonosetron showed a CR rate of 63% in the acute phase and 54% in the delayed phase compared to lower rates with other agents .

- Statistical Significance : The odds ratios indicate that palonosetron is statistically superior to ondansetron across multiple endpoints during both phases of CINV management .

Postoperative Nausea and Vomiting (PONV)

Palonosetron has also been evaluated for its role in preventing PONV. In clinical trials involving pediatric patients undergoing surgery, palonosetron demonstrated comparable efficacy to ondansetron, with a CR rate of 78.3% versus 82.7% for ondansetron .

Key Findings:

- In a study involving 670 pediatric surgical patients, palonosetron was administered prior to surgery, showing effective prevention of nausea without significant adverse effects .

Safety Profile

Palonosetron is generally well-tolerated with a low incidence of severe adverse reactions. Common side effects include headache, constipation, and fatigue, which are similar to those observed with other antiemetics . Importantly, palonosetron does not carry warnings related to cardiac safety, making it a preferred choice among clinicians .

Efficacy vs. Other Antiemetics

A comparative study highlighted that palonosetron provides superior control over nausea and vomiting when used in combination with corticosteroids and neurokinin-1 receptor antagonists compared to regimens using older agents alone .

Table: Efficacy Comparison of Palonosetron vs. Other Agents

| Agent | Acute CR Rate (%) | Delayed CR Rate (%) | Half-life (hours) |

|---|---|---|---|

| Palonosetron | 63 | 54 | 40 |

| Ondansetron | 53 | 39 | 4 |

| Granisetron | 55 | 42 | 9 |

Pediatric Use

A significant clinical trial involving pediatric patients demonstrated that palonosetron is effective for preventing CINV in children aged 2 months to less than 17 years. The study found that palonosetron significantly reduced the incidence of nausea and vomiting post-chemotherapy compared to placebo controls .

Adult Oncology Patients

In adult populations receiving HEC regimens, palonosetron has been shown to effectively reduce nausea and vomiting rates post-treatment, allowing for improved patient comfort and adherence to chemotherapy schedules .

特性

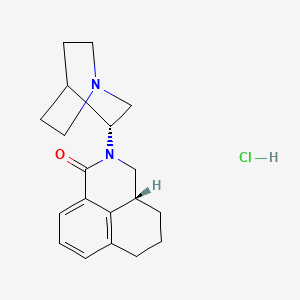

IUPAC Name |

(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-NBLXOJGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。